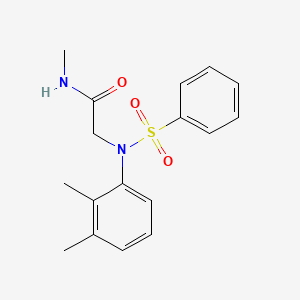![molecular formula C20H21N3O3 B5605845 3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B5605845.png)
3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide" often involves strategic reactions that allow for the incorporation of functional groups and structural motifs characteristic of isoxazole and pyridine derivatives. For instance, Ruano et al. (2005) describe a method involving domino 1,3-dipolar cycloaddition and elimination processes to create highly functionalized 3-(pyridin-3-yl)isoxazoles, providing a scaffold that could be pertinent to the synthesis of our compound of interest (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of an isoxazole ring, often substituted with various functional groups that can significantly influence the compound's chemical and physical properties. Kumara et al. (2018) performed detailed structural analyses, including X-ray diffraction studies, on similar pyrazole derivatives, revealing intricate details about bond lengths, angles, and overall molecular conformation that could be extrapolated to understand our target compound's structure (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "this compound" or similar compounds can vary widely, depending on the functional groups present. For example, compounds with nitropyridine groups undergo reactions with triethylamine to yield products like imidazo[1,2-a]pyridines and indoles, showcasing the chemical versatility of pyridine and isoxazole derivatives (Khalafy, Setamdideh, & Dilmaghani, 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and thermal stability, are crucial for understanding their behavior in various environments and applications. For instance, the synthesis and characterization of pyrazole derivatives have provided insights into their thermal stability, an essential factor for pharmaceutical applications (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo particular chemical transformations, are fundamental aspects that dictate the compound's applications. The study by Galenko et al. (2015) on the synthesis of methyl 4-aminopyrrole-2-carboxylates through relay catalytic cascade reactions illustrates the complex chemical behavior of isoxazole derivatives, highlighting their potential for generating diverse molecular architectures (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)-pyridin-4-ylmethyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)17-12-18(26-23-17)20(24)22-19(15-8-10-21-11-9-15)14-4-6-16(25-3)7-5-14/h4-13,19H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNNDDZFBJBMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NC(C2=CC=C(C=C2)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-bromophenyl)-2-furyl]acrylic acid](/img/structure/B5605767.png)

![1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5605770.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5605776.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5605788.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5605791.png)
![N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5605796.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5605804.png)
![ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5605811.png)
![3-(3,4-dimethylphenyl)-4-{[2-(3-methoxyphenyl)-1-azetidinyl]methyl}-1H-pyrazole](/img/structure/B5605819.png)
![N-[(4-acetyl-2-morpholinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5605854.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5605862.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5605863.png)